molecular formula C16H9F2NOS B7569197 [4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone

[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone

Cat. No.: B7569197
M. Wt: 301.3 g/mol
InChI Key: WSFYHYINNSZWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone, also known as DFTP, is a chemical compound with potential applications in scientific research. It is a thiazole derivative that has been shown to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of [4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone is not well understood. However, it has been reported that this compound can bind to certain proteins and enzymes, thereby modulating their activity. For example, this compound has been shown to bind to the regulatory domain of PKC, thereby inhibiting its activity. This compound has also been shown to inhibit the activity of PDEs, which can lead to an increase in the levels of cyclic nucleotides in cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro. This compound has also been shown to inhibit the activity of PDEs, which can lead to an increase in the levels of cyclic nucleotides in cells. In addition, this compound has been shown to inhibit the activity of PKC, which can lead to a decrease in the phosphorylation of certain proteins and a decrease in the activation of certain cell signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using [4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone in lab experiments is that it is a relatively small molecule that can easily penetrate cell membranes. In addition, this compound is stable and can be stored for long periods of time. However, one limitation of using this compound is that its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are many future directions for the use of [4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone in scientific research. For example, this compound could be used to investigate the function of other proteins and enzymes that are involved in cell signaling pathways. This compound could also be used to study the effects of GPCRs on various physiological processes. In addition, this compound could be modified to improve its selectivity and potency, which could lead to the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a thiazole derivative that has potential applications in scientific research. Its synthesis method has been reported in the literature, and it has been used by researchers to investigate the function of certain proteins and enzymes. This compound has various biochemical and physiological effects and has been shown to inhibit the growth of cancer cells in vitro. However, its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments. There are many future directions for the use of this compound in scientific research, and further studies are needed to fully understand its potential applications.

Synthesis Methods

The synthesis of [4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone involves the reaction of 2,5-difluoroaniline with 2-bromoacetophenone in the presence of potassium carbonate and copper powder. The resulting product is then treated with thioamide to yield this compound. This synthesis method has been reported in the literature and has been used by researchers to obtain this compound for various scientific studies.

Scientific Research Applications

[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone has been used in various scientific studies as a tool to investigate the function of certain proteins and enzymes. For example, this compound has been used to study the activity of protein kinase C (PKC), an enzyme involved in cell signaling pathways. This compound has also been used to study the function of cyclic nucleotide phosphodiesterases (PDEs), enzymes that regulate the levels of cyclic nucleotides in cells. In addition, this compound has been used to investigate the role of G protein-coupled receptors (GPCRs) in various physiological processes.

Properties

IUPAC Name

[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2NOS/c17-11-6-7-13(18)12(8-11)14-9-21-16(19-14)15(20)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFYHYINNSZWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC(=CS2)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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